2-溴-4-甲基-1H-咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

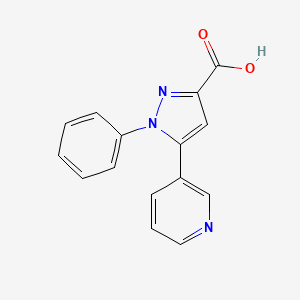

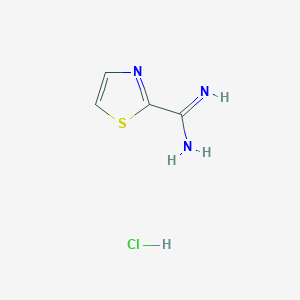

The compound "2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid" is a brominated imidazole derivative. Imidazole derivatives are a class of heterocycles that are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group in the molecule suggests potential for further functionalization and the creation of various bioactive compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, which could potentially be adapted for the synthesis of related imidazole carboxylic acids . Additionally, a Sandmeyer type reaction has been used for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, which could be a step towards synthesizing the target compound by further functionalization at the 5-carboxylic position . Moreover, efficient syntheses of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate have been reported, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often studied using various analytical techniques. For example, the crystal structure and charge density analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, has been detailed, providing insights into the intermolecular interactions and conformation of brominated imidazole derivatives . Similarly, the synthesis and structural analysis of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole have been performed, which could offer comparative data for the target compound .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. The alkylation of imidazole-4(5)-carboxylic acid derivatives with methyl bromoacetate has been studied, which could be relevant for the functionalization of the 5-carboxylic acid group in the target compound . Additionally, the synthesis of imidazo[1,2-a] heterocycles from 2-aminopyridines and bromopyruvic acid in a continuous flow process suggests a potential synthetic route for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their functional groups. For instance, the synthesis and antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have been evaluated, indicating the potential pharmacological properties of brominated imidazole carboxylic acids . The novel Bronsted acidic ionic liquid L-pyrrolidine-2-carboxylic acid sulfate has been used as a catalyst for the synthesis of trisubstituted imidazoles, which could affect the physical properties of the synthesized compounds .

科学研究应用

合成和功能化

2-溴-4-甲基-1H-咪唑-5-羧酸在各种化合物的合成和功能化中起着重要作用。通过溴-锂交换或钯催化偶联,从叔丁基2-溴-1-甲基-1H-咪唑-5-羧酸叔丁酯高效制备2-取代叔丁基-1-甲基-1H-咪唑-5-羧酸酯,展示了它在创造多样化化学结构中的实用性 (Collman, Zhong, & Boulatov, 2000)。

烷基化过程

该化合物在烷基化过程中也起着关键作用。例如,咪唑-4(5)-羧酸苯胺和溴乙酸酯的烷基化反应会产生1,3-双(2-甲氧羰基甲基)-4-R-咪唑-4-氯化物,展示了它在复杂有机结构形成中的作用 (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003)。

制药的连续生产

在制药合成中,2-溴-4-甲基-1H-咪唑-5-羧酸是一个关键的构建模块。例如,它在高温高压连续流合成1H-4-取代咪唑中的应用,对于NS5A抑制剂如达克拉他韦的制备至关重要,突显了它在制药行业的重要性 (Carneiro, Gutmann, Souza, & Kappe, 2015)。

细胞毒性

该化合物的衍生物已被研究其细胞毒性。对4,5-二芳基-1-甲基-1H-咪唑的合成研究表明,这些化合物对各种人类肿瘤细胞系具有高度细胞毒性,表明了它在癌症研究中的潜在应用 (Bellina, Cauteruccio, Fiore, & Rossi, 2008)。

环境应用

还有关注使用该化合物进行环境友好合成方法。例如,使用Brønsted酸性离子液体在热溶剂无溶剂条件下合成高度取代咪唑,展示了它在绿色化学中的作用 (Shaterian & Ranjbar, 2011)。

结构分析

涉及2-溴-4-甲基-1H-咪唑-5-羧酸的化合物的结构分析,如对N-甲基苯并咪唑异构体的X射线衍射研究,有助于理解复杂的分子结构 (Ribeiro Morais, Santos, Santos, & Paulo, 2012)。

属性

IUPAC Name |

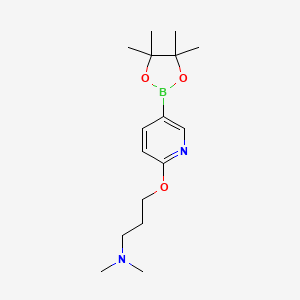

2-bromo-5-methyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(4(9)10)8-5(6)7-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBRFNJSIVSEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321421 |

Source

|

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | |

CAS RN |

145575-90-2 |

Source

|

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)